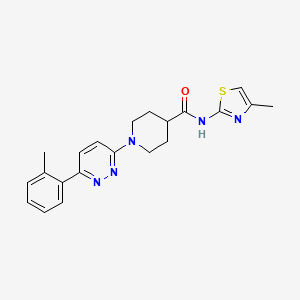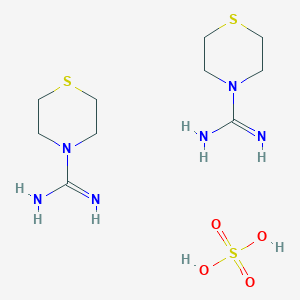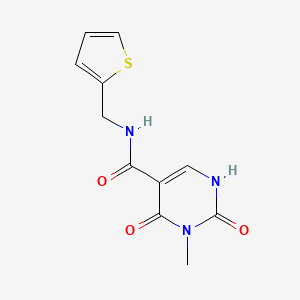amino}acetyl)urea CAS No. 1241004-15-8](/img/structure/B2682122.png)
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to better understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The exact mechanism of action of (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes, which could have a range of potential applications in scientific research.
Biochemical and Physiological Effects:
Studies have shown that (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea has a range of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of certain diseases. Additionally, the compound has been shown to have an effect on certain enzymes, which could have implications for a range of scientific studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea in lab experiments is its unique properties. The compound has been shown to have a range of potential applications, including its ability to inhibit certain enzymes and its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea. For example, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, research could be conducted to explore the use of this compound in combination with other drugs or therapies. Overall, there is still much to learn about (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea, and future research is likely to uncover new and exciting applications for this unique compound.
Synthesemethoden
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with propargyl isocyanate in the presence of a catalyst. This method has been shown to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of properties that make it useful in a range of studies, including its ability to inhibit certain enzymes and its potential to act as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-carbamoyl-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-17(10-13(18)16-14(15)19)9-12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3,(H3,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQXBLGPQJQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682051.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![Acetic acid, 2-[(2-methoxyethyl)thio]-, methyl ester](/img/structure/B2682057.png)

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)
